

An In-depth Technical Guide to Azido-PEG3-maleimide: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Azido-PEG3-MS

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Azido-PEG3-maleimide, a heterobifunctional crosslinker crucial in bioconjugation, diagnostics, and targeted therapeutics.

Core Chemical Properties

Azido-PEG3-maleimide is a versatile molecule featuring three key components: an azide group for click chemistry, a maleimide group for thiol-specific conjugation, and a hydrophilic 3-unit polyethylene glycol (PEG) spacer.^{[1][2]} This PEG spacer enhances the water solubility of the molecule and any subsequent conjugates, reduces aggregation, and provides a flexible linker that minimizes steric hindrance during conjugation events.^{[1][3]}

General Properties

Property	Value
Molecular Formula	C ₁₅ H ₂₃ N ₅ O ₆ [1] [4] [5] [6]
Molecular Weight	369.37 g/mol [1] [4] [6]
Exact Mass	369.1648 g/mol [1] [3]
CAS Number	1858264-36-4 [1]
IUPAC Name	N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide [1] [6]
Appearance	Colorless to slightly yellow oil [4] [5] [7]

Solubility and Storage

Property	Details
Solubility	Soluble in DMSO, DMF, DCM, THF, and Chloroform. [1] [5] [7] [8]
Short-Term Storage	Dry, dark, and at 0-4°C (days to weeks). [1] [3]
Long-Term Storage	-20°C (months to years). [1] [4] [5] [7]

Reactivity and Reaction Mechanisms

The utility of Azido-PEG3-maleimide stems from its dual-functional nature, allowing for sequential or orthogonal conjugation strategies.[\[1\]](#)

Maleimide Group Reactivity: The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins and peptides, to form a stable thioether bond.[\[1\]](#)[\[8\]](#)[\[9\]](#)

- **Optimal pH:** The reaction is most efficient within a pH range of 6.5 to 7.5.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Selectivity:** At pH 7.0, the maleimide group is approximately 1,000 times more reactive toward a sulfhydryl group than a primary amine.[\[8\]](#)[\[9\]](#)

- Side Reactions: Above pH 7.5, the potential for reaction with primary amines and hydrolysis of the maleimide ring increases.[8][9][10]

Azide Group Reactivity: The terminal azide group enables "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][3] It readily participates in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][11]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes like DBCO or BCN without the need for a cytotoxic copper catalyst.[12][13]

Reaction Specificity and Conditions

Functional Group	Reactive Partner	Optimal pH	Key Conditions	Resulting Bond
Maleimide	Thiol (-SH)	6.5 - 7.5[8][9]	Sulfhydryl-free buffer; 5-10 mM EDTA to prevent disulfide re-oxidation.[9]	Stable Thioether[1][8][9]
Azide	Terminal Alkyne	N/A	Copper (I) catalyst required for CuAAC.[9][11]	Stable Triazole[3]
Azide	Strained Alkyne (e.g., DBCO)	N/A	No catalyst required (SPAAC).[12]	Stable Triazole

Experimental Protocols

Due to its limited stability at room temperature, Azido-PEG3-maleimide is typically supplied as a two-component kit and prepared in situ just before use.[3][5][7][8][14] The stock solution is made by reacting Azido-PEG3-amine with a Maleimide-NHS ester.[3][9]

Protocol 1: Thiol-Maleimide Conjugation to Proteins

This protocol details the steps for labeling a protein containing cysteine residues with Azido-PEG3-maleimide.

A. Materials Required:

- Protein sample (1-5 mg/mL)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.0. [\[9\]](#)
- EDTA solution
- Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine)
- Azido-PEG3-maleimide Kit
- Anhydrous DMSO or DMF
- Spin desalting column

B. Procedure:

- Protein Reduction: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced.
 - Add TCEP stock solution to the protein solution to a final concentration of 20 mM. [\[8\]](#)[\[9\]](#)
 - Incubate for 30 minutes at room temperature. [\[8\]](#)[\[9\]](#)
 - Remove the excess TCEP using a spin desalting column, exchanging the protein into the reaction buffer. [\[8\]](#)[\[9\]](#)
 - Add EDTA to the reduced protein solution to a final concentration of 5-10 mM to prevent re-oxidation of thiols. [\[8\]](#)[\[9\]](#)
- Preparation of Azido-PEG3-maleimide Stock:

- Add the specified amount of dry DMSO or DMF to the Azido-PEG3-amine vial and mix.[8][9]
- Under a dry atmosphere (e.g., nitrogen), slowly add the Azido-PEG3-amine solution to the Maleimide-NHS ester vial.[8][9]
- Stir or shake the mixture for 30 minutes at room temperature to form the Azido-PEG3-maleimide reagent.[3][8][9] This solution should be used promptly.
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the freshly prepared Azido-PEG3-maleimide solution to the reduced protein sample.[9][15]
 - Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.[8][9]
- Purification:
 - Remove excess, unreacted Azido-PEG3-maleimide from the labeled protein using a spin desalting column or dialysis.[8][9]

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol provides a general guideline for conjugating the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.

A. Materials Required:

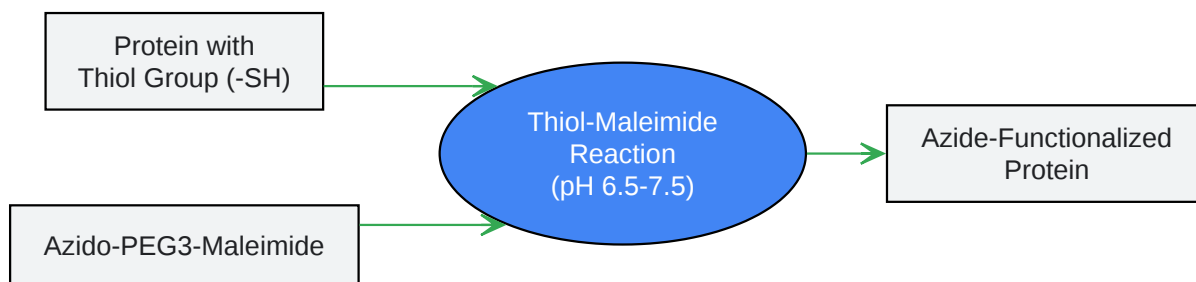
- Azide-labeled protein
- Alkyne-containing molecule
- Copper(I) source (e.g., Copper(II) sulfate with a reducing agent like sodium ascorbate, or Copper(I) bromide).[11]
- Copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) ion.[11]
- DMSO/t-BuOH solvent system[11]

B. General Procedure:

- Prepare a fresh "click solution" containing the copper source and ligand in a DMSO/t-BuOH mixture.^[11]
- To the azide-labeled protein, add the alkyne-containing molecule.
- Add the freshly prepared "click solution" to the protein-alkyne mixture.
- Mix thoroughly and allow the reaction to proceed for 1-4 hours at room temperature.
- The resulting conjugate can be purified to remove the copper catalyst and excess reagents.

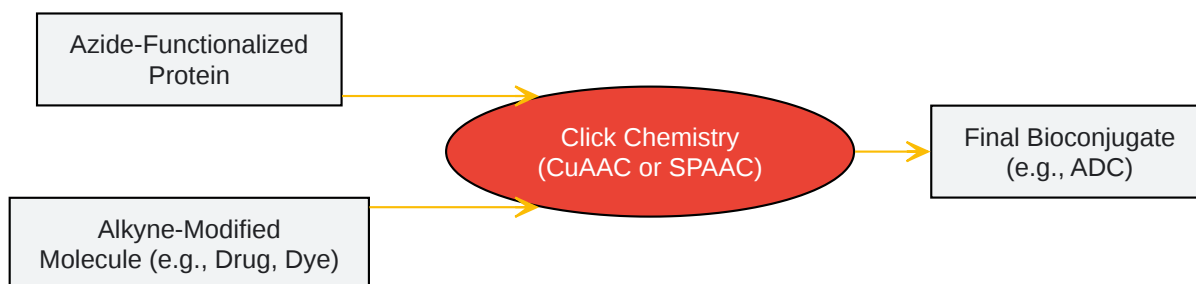
Experimental Workflows and Signaling Pathways

The dual reactivity of Azido-PEG3-maleimide allows for a powerful two-step conjugation workflow, commonly used in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs).



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Caption: Step 1: Thiol-Maleimide Conjugation Workflow.



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Caption: Step 2: Azide-Alkyne Click Chemistry Conjugation.

Applications in Research and Drug Development

The unique properties of Azido-PEG3-maleimide make it an invaluable tool for researchers. Its applications are extensive and include:

- **Antibody-Drug Conjugates (ADCs):** It serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **PROTAC Development:** The linker can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. [\[16\]](#)
- **Biomolecule Labeling:** Researchers use this compound to attach fluorescent dyes, biotin, or other reporter tags to proteins and peptides for use in imaging studies and diagnostic assays.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Surface Modification:** The maleimide group can anchor the linker to thiol-functionalized surfaces, such as biosensors or microarrays.[\[1\]](#) The exposed azide group is then available for the subsequent immobilization of biomolecules via click chemistry.[\[1\]](#)
- **Drug Delivery Systems:** The PEG component improves the solubility, stability, and biocompatibility of drug delivery systems.[\[2\]](#)[\[4\]](#)

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